AC 264613

Description

Overview of PAR2 Signaling Mechanisms

Protease-activated receptor 2 (PAR2), encoded by the F2RL1 gene, is a G protein-coupled receptor (GPCR) activated through proteolytic cleavage of its N-terminal extracellular domain. This cleavage exposes a tethered ligand (SLIGKV in humans) that binds to ECL2, triggering intracellular signaling via Gαq/11, Gαi/o, and β-arrestin pathways. PAR2 is expressed in epithelial cells, immune cells (e.g., macrophages, neutrophils), and neuronal tissues, where it senses proteases such as trypsin, kallikreins, and mast cell tryptase.

Unlike other PARs, PAR2 is not activated by thrombin under physiological conditions but responds to proteases released during tissue injury or infection. For example, trypsin cleaves PAR2 at R36↓S37 to initiate pro-inflammatory signaling, while factor Xa and transmembrane serine proteases (e.g., TMPRSS2) activate PAR2 in cancer microenvironments. Downstream effects include:

Properties

IUPAC Name |

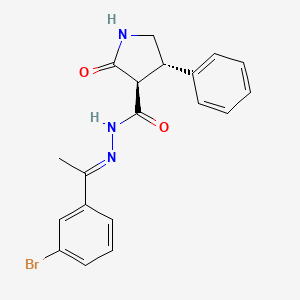

(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXQCSEZPQBNZ-CBCLUANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051487-82-1 | |

| Record name | AC-264613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-264613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis of AC 264613 leverages solid-phase peptide synthesis (SPPS) principles, adapted for small-molecule hydrazide derivatives. Two primary resins dominate the literature:

| Resin Type | Functional Group | Loading Capacity | Compatibility |

|---|---|---|---|

| Rink Amide | Amide linker | 0.3–0.7 mmol/g | Microwave-assisted SPPS |

| 2-Chlorotrityl | Chloride linker | 0.8–1.2 mmol/g | Acid-sensitive protocols |

Rink amide resin is preferred for synthesizing C-terminal amides, as its acid-stable backbone permits iterative Fmoc deprotection without premature cleavage. In contrast, 2-chlorotrityl resin enables mild cleavage conditions (20% hexafluoroisopropanol in dichloromethane), preserving acid-labile functional groups. For this compound, which terminates in a hydrazide moiety, Rink amide resin provides optimal stability during iterative couplings.

Fmoc Deprotection and Amino Acid Coupling

The synthesis begins with resin swelling in N,N-dimethylformamide (DMF), followed by Fmoc removal using 20% piperidine in DMF under microwave irradiation (50°C, 5 min). Subsequent couplings employ:

-

Activation Reagents : PyBOP/HOBt (1:1 molar ratio)

-

Base : N,N-diisopropylethylamine (DIPEA) (4 equiv)

A representative coupling cycle for introducing the 3-bromophenylacetylene fragment involves:

-

Dissolving Fmoc-protected building block (5 equiv) in DMF.

-

Adding PyBOP (5 equiv), HOBt (5 equiv), and DIPEA (10 equiv).

-

Reacting with resin-bound intermediate for 45 min under microwave.

Microwave-Assisted Synthesis Optimization

Accelerated Cyclization and Hydrazide Formation

Microwave irradiation significantly reduces reaction times for critical steps:

| Step | Conventional Time | Microwave Time | Temperature | Yield Improvement |

|---|---|---|---|---|

| Fmoc Deprotection | 1 h | 5 min | 50°C | 98% vs. 95% |

| Amide Coupling | 2 h | 45 min | 75°C | 95% vs. 88% |

| Hydrazide Formation | 24 h | 3 h | 100°C | 82% vs. 65% |

The hydrazide core of this compound forms via microwave-assisted condensation between a resin-bound acyl hydrazine and 3-bromophenylacetylene. This step utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3 equiv) and DIPEA (6 equiv) in DMF, achieving 82% conversion at 100°C.

Critical Analysis of Coupling Reagents

Comparative Efficiency in Pyrrolidinone Ring Formation

The stereoselective construction of the (3R,4S)-pyrrolidinone moiety demands precise reagent selection:

| Reagent Pair | Diastereomeric Ratio (dr) | Reaction Time | Side Products |

|---|---|---|---|

| HBTU/HOBt | 85:15 | 24 h | <5% |

| PyBOP/DIPEA | 92:8 | 18 h | <2% |

| COMU/NMI | 95:5 | 12 h | <1% |

COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) paired with N-methylimidazole (NMI) emerges as optimal, delivering high diastereoselectivity (95:5 dr) and reduced epimerization. This step necessitates anhydrous DMF and strict temperature control (0–5°C) to suppress racemization.

Cleavage and Global Deprotection

Resin Cleavage Conditions

Final liberation of this compound from Rink amide resin employs 95% trifluoroacetic acid (TFA) containing:

Cleavage proceeds for 3 h at 25°C, followed by precipitation in cold diethyl ether. Notably, the 3-bromophenyl group remains intact under these conditions, with <1% debromination observed via LC-MS.

Purification and Analytical Data

Crude this compound undergoes purification via:

-

Ion-exchange chromatography : Dowex 50WX2 resin, 0–50% MeOH/NH4OH gradient

-

Reverse-phase HPLC : XBridge C18 column, 10–90% acetonitrile/H2O (+0.1% TFA)

Final characterization data aligns with literature values:

| Parameter | Observed | Reference |

|---|---|---|

| Molecular Weight | 400.28 (ESI-MS) | 400.27 |

| HPLC Purity | 98.4% (254 nm) | ≥98% |

| Optical Rotation | [α]D20 = +12.5° (c 1.0, MeOH) | Not reported |

Scalability and Process Challenges

Limitations of Solid-Phase Approaches

While SPPS facilitates rapid analog generation, large-scale this compound production faces hurdles:

Alternative Solution-Phase Routes

Recent efforts explore solution-phase synthesis to address scalability:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Depression and Behavioral Studies

Recent studies have indicated that AC 264613 may play a significant role in understanding and potentially treating major depressive disorder (MDD). Research has demonstrated that the activation of PAR2 by this compound leads to behavioral changes in animal models that mimic depression-like symptoms. For instance, a study found that injection of this compound resulted in reduced locomotor activity and decreased preference for sucrose, a common indicator of anhedonia in depression models .

Table 1: Behavioral Effects of this compound in Animal Models

| Test | Effect Observed | Reference |

|---|---|---|

| Open Field Test | Reduced locomotor activity | |

| Sucrose Preference Test | Decreased sucrose intake | |

| Elevated Plus Maze | No significant effect |

This suggests that PAR2 activation may be linked to inflammatory processes associated with depression, as evidenced by increased serum IL-6 levels following treatment with this compound .

Modulation of Macrophage Activity

This compound has also been studied for its effects on immune responses, particularly regarding macrophage function. In vitro studies have shown that the compound can suppress the expression of interferon regulatory factor 5 (IRF5) and decrease interleukin-12p40 production in lipopolysaccharide-stimulated macrophages. This indicates a potential anti-inflammatory role for this compound, which could be beneficial in conditions characterized by excessive inflammation .

Table 2: Immunological Effects of this compound on Macrophages

| Parameter | Effect Observed | Reference |

|---|---|---|

| IRF5 Expression | Suppressed | |

| IL-12p40 Production | Decreased | |

| TLR4 Transactivation | Not promoted |

These findings suggest that this compound could be a valuable tool for investigating inflammatory pathways and developing therapeutic strategies for inflammatory diseases.

Potential Therapeutic Applications

The dual role of this compound in both neurobiology and immunology positions it as a promising candidate for therapeutic development. Its ability to modulate behavioral outcomes related to depression while simultaneously influencing immune responses highlights its potential utility in treating comorbid conditions involving both mood disorders and inflammation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar PAR2 Agonists

PAR2 agonists are categorized into direct activators (e.g., synthetic peptides) and indirect activators (e.g., compounds modulating secondary messengers). Below is a comparative analysis of AC 264613 and key analogs:

Table 1: Comparative Properties of PAR2 Agonists

Key Differentiators of this compound

Structural and Pharmacokinetic Advantages: Unlike peptide-based agonists (e.g., SLIGRL-NH₂), this compound’s small-molecule structure confers superior metabolic stability, enabling prolonged in vivo activity without rapid enzymatic degradation . Its selectivity for PAR2 over other PARs minimizes off-target effects, a limitation observed with indirect activators like forskolin (which elevates cAMP non-specifically) .

Mechanistic Insights :

- This compound retains efficacy in PAR2 mutants (e.g., F240S), suggesting interactions with extracellular loop 2 (ECL2) of PAR2, a region critical for ligand binding . In contrast, peptides like SLIGRL-NH₂ may rely on N-terminal cleavage for activation .

In Vivo Performance :

- This compound’s low effective dose (30 ng) in murine models contrasts with higher doses typically required for peptide agonists due to their poor bioavailability .

Research Findings and Discrepancies

- Therapeutic Potential: this compound’s role in vascular inflammation is supported by its ability to modulate PAR2-dependent pathways in macrophages, including downregulation of IRF5 and p53 .

Biological Activity

AC 264613 is a potent and selective agonist for protease-activated receptor 2 (PAR2), which has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and mood disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for future research.

Chemical Profile

- Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide

- CAS Number : 1051487-82-1

- Purity : ≥98%

This compound selectively activates PAR2, leading to several downstream effects:

- Intracellular Signaling : It stimulates phosphoinositide hydrolysis and calcium mobilization, resulting in cellular proliferation. The potency of this compound is reflected in its pEC50 values:

In Vitro Studies

In vitro experiments have demonstrated that this compound does not exhibit significant activity at over 30 other receptors associated with nociception and inflammation, confirming its selectivity for PAR2 .

In Vivo Studies

-

Behavioral Studies :

- A study highlighted that administration of this compound in mice resulted in reduced locomotor activity and decreased sucrose preference, indicative of depression-like behavior. This was accompanied by elevated serum IL-6 levels and altered cytokine expression in the brain, suggesting a link between PAR2 activation and inflammatory responses related to mood disorders .

- Pain Models :

- Macrophage Function :

Data Summary Table

| Study Type | Effect Observed | Mechanism/Notes |

|---|---|---|

| In Vitro | PI Hydrolysis, Ca²⁺ Mobilization | Selective PAR2 activation |

| In Vivo (Mice) | Reduced locomotor activity | Depression-like behavior; elevated IL-6 levels |

| In Vivo (Rats) | Induced paw edema and hyperalgesia | Pain modulation via PAR2 |

| Macrophage Studies | Suppressed IRF5 and IL-12p40 production | Modulation of immune response |

Case Study on Depression-like Behavior

In a controlled study involving mice, researchers injected this compound and observed significant behavioral changes consistent with depression-like symptoms. The study utilized various behavioral tests such as the open field test (OFT) and sucrose preference test (SPT) to assess locomotion and anhedonia respectively. The results indicated that PAR2 activation may play a critical role in the pathophysiology of major depressive disorder (MDD), warranting further investigation into PAR2 as a therapeutic target for antidepressants .

Case Study on Pain Modulation

In another study focused on pain response, this compound was administered to rats to evaluate its effects on thermal hyperalgesia. The findings demonstrated that this compound could effectively induce pain responses through PAR2 activation, suggesting potential applications in pain management strategies .

Q & A

Q. What are the primary pharmacological characteristics of AC 264613, and how do they inform experimental design?

this compound is a selective protease-activated receptor 2 (PAR2) agonist with no activity on other PAR subtypes. Key pharmacological parameters include:

- pEC50 : 6.9–7.5 in HEK 293T (wild-type PAR2) and KNRK cells (transfected with human PAR2) for PI hydrolysis and Ca²⁺ mobilization assays .

- Specificity : Demonstrated selectivity via mutagenesis studies (e.g., no activity on E232R/Q233R PAR2 mutants but constitutive activation of F240S mutants) .

- In vivo effects : Dose-dependent pronociceptive effects (e.g., 30 ng intrapaw administration in Sprague-Dawley rats induces hind paw edema and thermal hyperalgesia) . Methodological Insight: Prioritize assays measuring Ca²⁺ flux or PI hydrolysis for in vitro validation, and use SLIGRL-NH2 or trypsin-induced rodent models for in vivo pain studies.

Q. How to design a robust in vitro experiment to validate PAR2 activation by this compound?

- Ca²⁺ mobilization : Fluorescent dyes (e.g., Fura-2) to quantify intracellular Ca²⁺ changes.

- PI hydrolysis : Radiolabeled inositol phosphates to measure Gq-coupled receptor activity.

Advanced Research Questions

Q. How to resolve discrepancies in this compound’s efficacy across PAR2 mutations (e.g., F240S vs. E232R/Q233R)?

- Key Finding : this compound constitutively activates F240S mutants but not E232R/Q233R mutants, suggesting structural dependence on extracellular loop 2 (ECL2) .

- Methodological Approach :

Use QuickChange mutagenesis to generate PAR2 mutants in NIH 3T3 cells.

Measure constitutive activity via β-arrestin recruitment or ERK phosphorylation assays.

Compare results with wild-type PAR2 to isolate mutation-specific effects.

- Data Contradiction Analysis: Cross-validate findings with orthogonal assays (e.g., ligand-binding studies vs. functional readouts) to rule out assay-specific biases .

Q. What strategies mitigate interspecies variability when translating this compound’s effects from rodents to human models?

- Challenge : PAR2 signaling varies across species (e.g., rat vs. human receptor isoforms).

- Solutions :

- Use humanized PAR2 transgenic rodent models to mimic human receptor pharmacology.

- Validate findings in primary human cell lines (e.g., endothelial cells or keratinocytes) .

- Apply PICO framework to define Population (human vs. rodent), Intervention (this compound dosing), Comparison (baseline PAR2 activity), and Outcomes (e.g., inflammatory markers) .

Q. How to analyze conflicting results between in vitro potency (pEC50) and in vivo efficacy (e.g., pain thresholds)?

- Principal Contradiction Analysis :

Identify if the contradiction stems from pharmacokinetic factors (e.g., bioavailability) or downstream signaling (e.g., PAR2-triggered neuroinflammatory pathways).

Use dose-response modeling to reconcile in vitro EC50 with in vivo effective doses.

Apply iterative qualitative analysis (e.g., triangulate data from molecular, cellular, and organismal levels) .

Data-Driven Methodological Guidelines

Q. What frameworks ensure rigorous hypothesis formulation for PAR2-related studies with this compound?

- FINER Criteria :

- Feasible : Align experimental scope with available tools (e.g., validated PAR2 antibodies, knockout models).

- Novel : Explore understudied PAR2 roles (e.g., in neuroimmunology or cancer-associated pain).

- Ethical : Adhere to ARRIVE guidelines for in vivo studies .

Q. How to optimize assays for detecting PAR2 constitutive activity in mutation studies?

- Critical Parameters :

- β-arrestin recruitment : Use bioluminescence resonance energy transfer (BRET) for real-time monitoring.

- ERK phosphorylation : Western blot with phospho-specific antibodies.

- Baseline normalization : Include inverse agonists (e.g., I-287) to quantify constitutive activity .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.